molecular formula C14H14N4O2 B2997813 N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 920170-50-9

N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2997813
CAS RN: 920170-50-9
M. Wt: 270.292
InChI Key: IZGATBMZRKBFAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyridine rings, which are aromatic and planar, and an oxalamide group, which would have a planar structure due to the double bond character of the C-N bonds in the amide group .


Chemical Reactions Analysis

As a compound containing pyridine and amide groups, it could potentially undergo a variety of chemical reactions. Pyridine can act as a base and a nucleophile, participating in substitution reactions . The amide group can participate in hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyridine rings would likely make it relatively stable and possibly soluble in organic solvents . The amide group could form hydrogen bonds, influencing its solubility in water and its melting and boiling points .

Scientific Research Applications

Coordination Chemistry and Ligand Behavior

N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been utilized as an efficient ligand in coordination chemistry. Its role in forming complexes with metals highlights its potential for creating materials with unique properties. For example, the ligand has been involved in the synthesis of copper complexes, which are explored for their catalytic and biological activities. The ability of this ligand to stabilize metal complexes, often leading to novel structural motifs and potentially useful properties, is a significant area of research (Halcrow, 2005; Hasan et al., 2003).

Synthesis and Characterization of Complex Molecules

Research has shown that N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can act as a promoter or catalyst in the synthesis of complex organic molecules. It demonstrates excellent chemoselectivity and functional group tolerance, facilitating the creation of diverse N-arylation products. This application is particularly relevant in organic synthesis, where efficient and selective catalysts are crucial for developing new drugs and materials (Bhunia et al., 2022).

Supramolecular Chemistry

In supramolecular chemistry, the compound has been explored for its ability to form hydrogen-bonded networks. These studies provide insights into how N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be used to engineer new materials with specific properties, such as porosity or conductivity. The formation of these networks is crucial for the development of advanced materials for various applications, including sensing, catalysis, and separation technologies (Lee, 2010).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its biological activity, given that many compounds containing pyridine and amide groups are biologically active .

properties

IUPAC Name

N'-(6-methylpyridin-2-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-10-5-4-7-12(17-10)18-14(20)13(19)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGATBMZRKBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-methylpyridin-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide

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